
2-Methyl-2-N-(2,2,2-trifluoroethyl)propane-1,2-diamine;dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-2-N-(2,2,2-trifluoroethyl)propane-1,2-diamine; dihydrochloride is a chemical compound with a complex molecular structure. It is characterized by the presence of a trifluoroethyl group attached to a propane backbone, which is further modified with methyl and amine groups. This compound is often used in scientific research and industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-2-N-(2,2,2-trifluoroethyl)propane-1,2-diamine; dihydrochloride typically involves multiple steps One common method starts with the reaction of 2,2,2-trifluoroethylamine with an appropriate alkylating agent to introduce the propane backbone
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
化学反応の分析
Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide may be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or other suitable electrophiles.
Major Products Formed:
Oxidation: The compound may be converted to corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Substitution reactions can produce various alkylated derivatives.
科学的研究の応用
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. It can serve as an intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Biology: In biological research, this compound may be used to study enzyme mechanisms or as a probe to investigate biological processes. Its unique structure can help in understanding molecular interactions and pathways.
Medicine: In the medical field, derivatives of this compound may be explored for their potential therapeutic properties. It could be used in the development of new drugs or as a component in drug formulations.
Industry: In industrial applications, this compound can be used in the manufacture of materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various industrial processes.
作用機序
The mechanism by which 2-Methyl-2-N-(2,2,2-trifluoroethyl)propane-1,2-diamine; dihydrochloride exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with biological targets such as enzymes or receptors, leading to a biological response. The molecular targets and pathways involved would vary based on the context of its use.
類似化合物との比較
N-Methyl-N-(2,2,2-trifluoroethyl)amine hydrochloride: Similar in structure but lacks the propane backbone.
2,2,2-Trifluoroethylamine: A simpler compound without the additional methyl and amine groups.
2,2,2-Trifluoroethyl methacrylate: Contains a methacrylate group instead of the propane backbone.
Uniqueness: 2-Methyl-2-N-(2,2,2-trifluoroethyl)propane-1,2-diamine; dihydrochloride is unique due to its combination of trifluoroethyl, methyl, and amine groups on a propane backbone. This combination provides distinct chemical properties that are not found in the similar compounds listed above.
特性
IUPAC Name |
2-methyl-2-N-(2,2,2-trifluoroethyl)propane-1,2-diamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13F3N2.2ClH/c1-5(2,3-10)11-4-6(7,8)9;;/h11H,3-4,10H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLEZBCXUQJCSPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN)NCC(F)(F)F.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15Cl2F3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
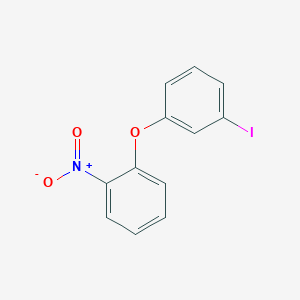
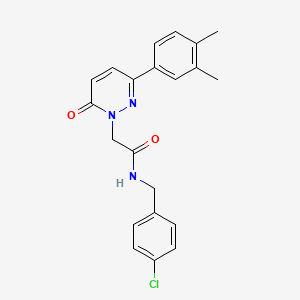
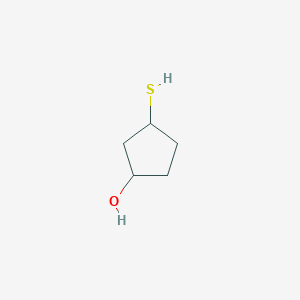

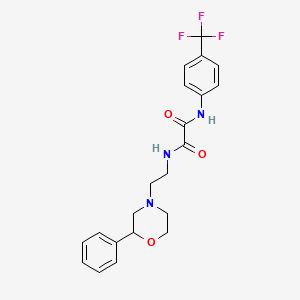
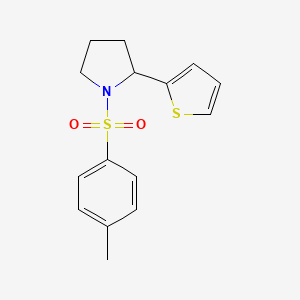
![tert-Butyl 4-[3-(methoxycarbonyl)pyridin-2-yl]piperazine-1-carboxylate](/img/structure/B2899649.png)
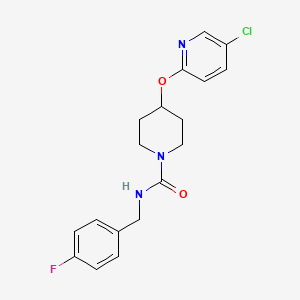
![N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-2-phenylbutanamide](/img/structure/B2899651.png)
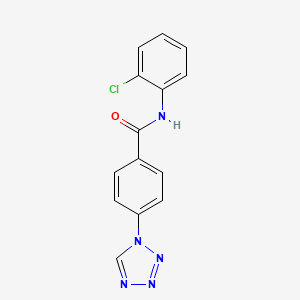
![Spiro[1-azabicyclo[3.3.1]nonane-3,2'-oxirane]](/img/structure/B2899654.png)
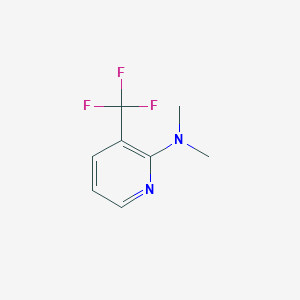
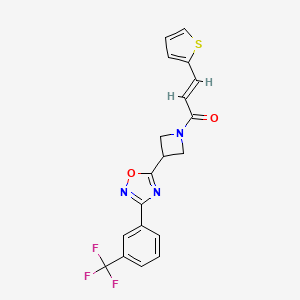
![3-[1-(1H-indole-6-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B2899658.png)
